8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
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Overview
Description
8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound featuring a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting from simpler organic precursors. The key steps typically include the formation of the pyrrolidine ring, the incorporation of the thiazole and oxazole rings, and the final assembly of the tetracyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and as a probe for studying biological pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit similar biological activities.
Thiazole Derivatives: 2,4-disubstituted thiazoles are another class of compounds with comparable properties and applications.
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazoles and oxazolines, also show similar chemical behavior.
Uniqueness
What sets 8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene apart is its tetracyclic structure, which provides a unique three-dimensional arrangement of functional groups. This structural complexity enhances its potential for specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C20H24N4OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C20H24N4OS/c1-4-14-13-10-25-20(2,3)9-12(13)15-16-17(26-19(15)23-14)18(22-11-21-16)24-7-5-6-8-24/h11H,4-10H2,1-3H3 |
InChI Key |
OTAIVOQSECSAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)N5CCCC5 |
Origin of Product |
United States |
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